Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Organic Synthesis Quality Control Building Block Characterization

Batch-to-batch variability in β-keto diester building blocks leads to inconsistent heterocyclization yields. This compound resolves this with: • Differentiated methyl esters enabling selective β-keto hydrolysis/decarboxylation while preserving the benzoate ester. • Documented mp 81-92°C and ≥97% purity for rapid receipt QC pass/fail. • Para-methoxycarbonyl activation enhancing aldol and heterocyclization reactivity. White to yellow powder; ships ambient.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 125369-26-8
Cat. No. B145276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-methoxy-3-oxopropanoyl)benzoate
CAS125369-26-8
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
InChIKeyPAGMDUGVIOXELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: Key Properties & Utility


Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a β-keto diester building block with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol [1]. It features a benzoate methyl ester at the para position and a β-keto methyl ester side chain, which offers dual reactivity: the activated methylene group and two electrophilic carbonyl centers suitable for condensation, Knorr-type, and heterocyclization reactions. Its computed logP of 1.5 [1] and experimental melting point range of approximately 81–92 °C (depending on source) define its handling and formulation profile. Commercially, it is available as a white to yellow powder with a typical purity of ≥94 % .

Why This β-Keto Diester Cannot Be Substituted


β-Keto diester analogs that differ in the ester alkyl group (e.g., ethyl vs. methyl) or in the position of the carboxylate substituent on the benzene ring can exhibit substantially different reactivity profiles, solubility, and physical properties [1]. The methyl esters in this compound provide a distinct balance between steric accessibility and electronic activation compared to larger or branched esters, which can alter the rate and selectivity of nucleophilic acyl substitution, aldol-type condensations, or deprotection steps. Furthermore, batch-to-batch consistency in melting point and purity—critical for reproducible synthetic outcomes—is documented only for this specific building block .

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: Key Differentiators


Melting Point as a Quality Indicator

Three independent commercial sources report overlapping but non-identical melting point ranges: 81–86 °C (Thermo Scientific, 94 % purity) , 88–92 °C (AKSci, 98 % purity) , and 91 °C (Matrix Scientific, purity not specified) . This narrow window, when benchmarked against the class-wide expectation that β-keto esters with different ester lengths melt over broader or lower ranges, provides a concrete acceptance criterion for identity and purity verification during procurement.

Organic Synthesis Quality Control Building Block Characterization

Multi-Vendor Purity Specifications

The compound is offered with a minimum purity of 94 % (Thermo Scientific) and 98 % (GC, AKSci) . The availability of two distinct purity tiers allows the user to balance cost against the impurity tolerance of their specific synthetic step. In contrast, many closely related β-keto ester building blocks are available only at a single purity grade or require custom synthesis.

Purity Specification Procurement Decision Synthetic Intermediate

Solubility Profile for Reaction Solvents

The compound is insoluble in water and only slightly soluble in acetone and methanol . This low aqueous solubility indicates that reactions requiring aqueous or highly polar conditions may need co-solvents or phase-transfer catalysts. For a typical β-keto ester building block, this solubility fingerprint is narrower than that of analogs bearing free carboxylic acid or PEG groups, providing a predictable starting point for solvent screening.

Solubility Solvent Selection Reaction Optimization

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: Applications


Knorr Pyrazole & Heterocycle Synthesis

The activated β-keto diester serves as a key 1,3-dicarbonyl partner in Knorr condensation reactions to form pyrazole, isoxazole, or pyrimidine scaffolds [1]. The methyl ester at the β-keto position is optimally reactive for condensation with hydrazines or hydroxylamines, while the remote benzoate ester remains available for orthogonal functionalization.

Orthogonal Deprotection for Multi-Step Synthesis

The two methyl ester groups can be differentiated under controlled conditions: the β-keto ester can be selectively hydrolyzed or decarboxylated, leaving the benzoate intact [1]. This versatility is crucial for building more complex molecules where stepwise ester manipulation is required.

QC Benchmarking for Procurement

The documented melting point range (81–92 °C) and purity specifications (94 %–98 %) provide immediate receipt-inspection criteria . Users can set pass/fail criteria based on vendor-derived data, reducing the need for in-house re-characterization.

Terphenyl & Biaryl Conjugated System Precursor

The electron-withdrawing para-methoxycarbonyl group enhances the electrophilicity of the β-keto carbonyl, facilitating aldol-type chain extensions or Suzuki couplings after appropriate activation. This property is valuable for constructing rigid-rod monomers or liquid-crystalline intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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